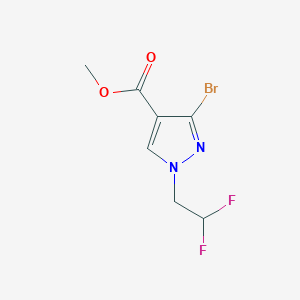![molecular formula C16H16O4 B2515081 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 335419-03-9](/img/structure/B2515081.png)
3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a derivative of benzo[c]chromen-6-one, which is a scaffold of significant interest due to its biological relevance. The structure of this compound suggests that it may possess interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of benzo[c]chromen-6-ones can be achieved through various methods. One such method is a metal-free one-pot synthesis from 3,4-dichlorocoumarins and butadienes using a tandem photo-thermal-photo reaction sequence. This process does not require a metal catalyst or peroxide promoter and typically yields the annulated products in 70-80% yield. The reaction sequence includes photo-induced [4 + 2] and [2 + 2] cycloadditions, followed by silica gel promoted elimination of HCl and electrocyclic cyclobutene ring opening, culminating in a photo-induced 6π electrocyclization .
Another synthetic approach involves a mild base-promoted domino reaction of substituted 2-hydroxychalcones with β-ketoesters. This method utilizes Cs2CO3 to promote a series of reactions including Michael addition, intramolecular aldol, oxidative aromatization, and lactonization. This efficient one-pot synthesis provides a rapid route to produce novel benzo[c]chromen-6-one molecules with various substituents on the benzene rings .
Molecular Structure Analysis
The molecular structure of benzo[c]chromen-6-one derivatives is characterized by the presence of a chromen-6-one core, which can be further functionalized to yield a wide array of derivatives. The structure of these compounds is confirmed by spectral data such as UV, IR, and NMR, which provide insights into the substitution patterns and the nature of the fused rings .
Chemical Reactions Analysis
Benzo[c]chromen-6-ones can undergo photo-reorganization to form complex structures. For instance, 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones can be reorganized under UV-light to yield angular pentacyclic compounds. The distribution of the products depends on the structure of the 3-alkoxy groups, with the phenyl moiety in the 3-benzyloxy group significantly influencing the yield of dihydro products. This photochemical method provides a green and convenient synthesis of benzothiophene fused xanthenone derivatives in a single step without the need for specific or toxic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its derivatives would likely include solubility in common organic solvents, stability under various conditions, and the potential for recrystallization. The exact properties would depend on the specific substituents and the overall molecular structure. The reactivity of these compounds in photochemical conditions suggests that they may also be sensitive to light and temperature, which could affect their storage and handling .
Applications De Recherche Scientifique
Synthetic Protocols and Chemical Properties
6H-Benzo[c]chromen-6-ones, to which the mentioned compound is closely related, serve as core structures in secondary metabolites of considerable pharmacological importance. Synthetic protocols for 6H-benzo[c]chromen-6-ones involve Suzuki coupling reactions, radical-mediated cyclization, and metal or base-catalyzed cyclization, among others. These procedures underscore the importance of developing efficient and simple synthetic methods for compounds like 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, offering pathways to explore their potential in drug development and other applications (Mazimba, 2016).
Biological Activities
Chromones, including derivatives of 6H-benzo[c]chromen-6-ones, exhibit a range of physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are largely attributed to their antioxidant properties, which are critical in neutralizing active oxygen and curtailing free radical processes that lead to cellular impairment. The presence of specific functional groups within the chromone nucleus, such as the double bond and carbonyl group, is essential for radical scavenging activity, highlighting the potential of compounds like 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in therapeutic applications (Yadav et al., 2014).
Cleaner Production and Environmental Sustainability
The synthesis and application of compounds derived from 6H-benzo[c]chromen-6-ones align with the goals of cleaner production and environmental sustainability. By developing synthetic routes that minimize toxic by-products and energy consumption, researchers can produce pharmacologically active compounds in a manner that is less harmful to the environment. This approach is in line with efforts to find sustainable green production options for various industries, including pharmaceuticals (Panda et al., 2016).
Propriétés
IUPAC Name |
3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMQVTVRDIZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)
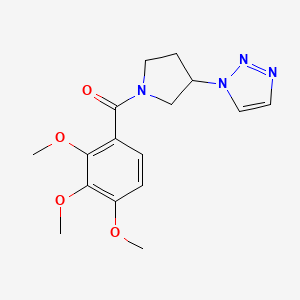

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)
![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)
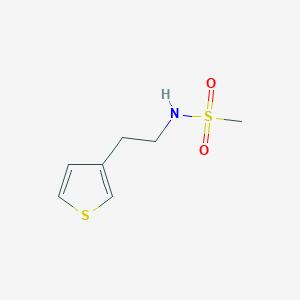

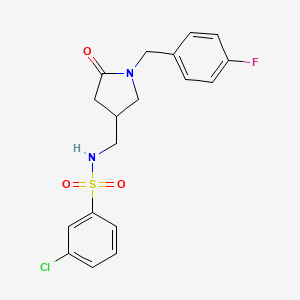

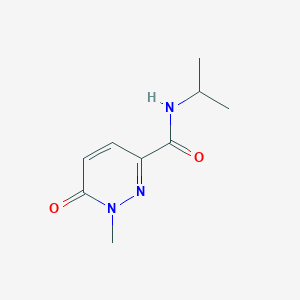

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)
